

Introduction: The Significance of the Tetrahydropyran Scaffold

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Compound of Interest

Compound Name: *Ethyl tetrahydropyran-4-carboxylate*

Cat. No.: B1631667

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The tetrahydropyran (THP) ring, a saturated six-membered cyclic ether, is a privileged scaffold in medicinal chemistry and organic synthesis.^{[1][2]} Its prevalence in a wide array of biologically active natural products, from marine toxins to potent anticancer agents like bryostatin and eribulin, underscores its importance.^{[1][2]} The THP moiety often imparts favorable pharmacokinetic properties, such as improved stability and cell permeability, making it an attractive component in drug design.^[3] **Ethyl tetrahydropyran-4-carboxylate** is a key synthetic intermediate that provides a versatile handle for introducing this valuable scaffold into more complex molecular architectures. This guide offers a detailed exploration of its chemical properties, synthesis, and applications for professionals in research and drug development.

Physicochemical and Spectroscopic Profile

A foundational understanding of a chemical building block begins with its physical and spectral characteristics. These properties are crucial for reaction planning, purification, and structural confirmation.

Physical Properties

Ethyl tetrahydropyran-4-carboxylate is typically a colorless liquid under standard conditions. Its key physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	96835-17-5	[4][5][6]
Molecular Formula	C ₈ H ₁₄ O ₃	[5][6]
Molecular Weight	158.195 g/mol	[5][6]
Boiling Point	209.5 °C at 760 mmHg	[5][6]
Density	1.043 g/cm ³	[5][6]
Flash Point	79.1 °C	[5]
Appearance	Colorless liquid	[7]

Spectroscopic Data

Spectroscopic analysis is essential for verifying the structure and purity of **ethyl tetrahydropyran-4-carboxylate**. While a comprehensive public database of its spectra is limited, the expected characteristics can be reliably predicted based on its structure and data from analogous compounds like its methyl ester counterpart.[7][8]

Spectroscopy	Expected Characteristics
¹ H NMR	- Ethyl group: A triplet around 1.2 ppm (CH ₃) and a quartet around 4.1 ppm (OCH ₂).- THP ring protons: A series of multiplets between 1.6-2.0 ppm (axial and equatorial CH ₂) and 3.4-4.0 ppm (CH ₂ adjacent to the ring oxygen).- Methine proton (CH-COOEt): A multiplet around 2.5 ppm.
¹³ C NMR	- Ester group: Carbonyl (C=O) signal around 174 ppm, OCH ₂ around 60 ppm, and CH ₃ around 14 ppm.- THP ring carbons: Carbons adjacent to the ring oxygen (C2, C6) in the 67-68 ppm range, and other ring carbons (C3, C5) around 30-35 ppm.- Quaternary carbon (C4): Signal around 40-42 ppm.
IR Spectroscopy	- Strong C=O stretch: A prominent absorption band around 1730 cm ⁻¹ characteristic of the ester carbonyl group.- C-O stretches: Strong bands in the 1250-1050 cm ⁻¹ region corresponding to the ester and ether linkages.- C-H stretches: Absorptions just below 3000 cm ⁻¹ for the sp ³ C-H bonds.
Mass Spectrometry	- Molecular Ion (M ⁺): A peak at m/z = 158 corresponding to the molecular weight.

Synthesis and Chemical Reactivity

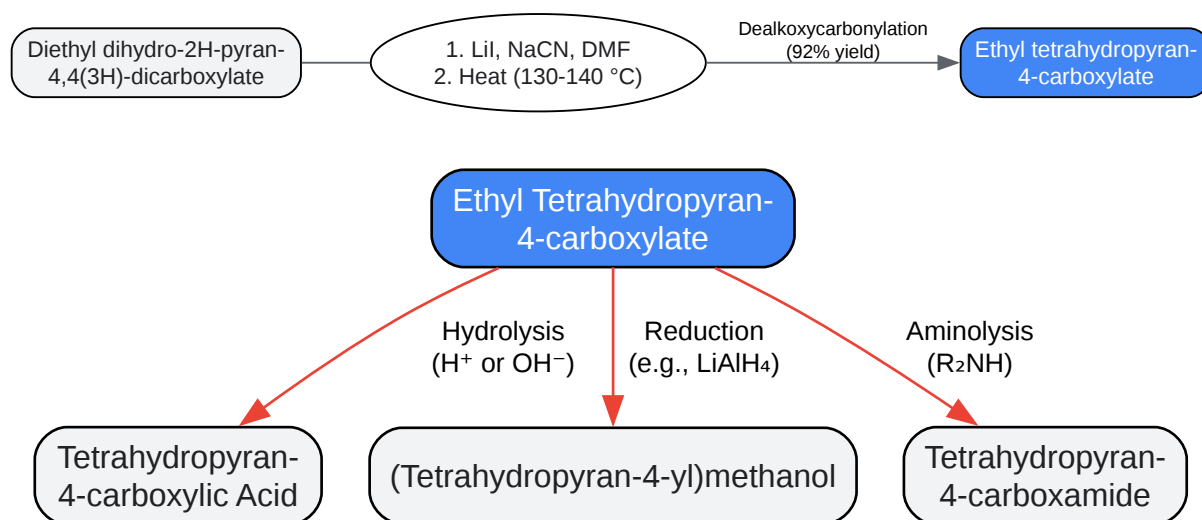
The utility of **ethyl tetrahydropyran-4-carboxylate** as a building block is intrinsically linked to its synthesis and subsequent chemical transformations.

Synthetic Pathways

Several routes to tetrahydropyran-4-carboxylic acid and its esters have been developed. A common and scalable approach involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and controlled decarboxylation of the resulting di-acid.

[9] An alternative synthesis for the parent carboxylic acid involves the hydrolysis of a 4-cyanotetrahydropyran precursor.[10]

A specific, high-yield synthesis of **ethyl tetrahydropyran-4-carboxylate** proceeds from diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate through a dealkoxycarbonylation reaction.[4]



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